Cas no 734-32-7 (19-Norandrostenedione)
19-Norandrostenedione Chemical and Physical Properties
Names and Identifiers
-
- 19-nor-4-androstene-3
- 19-Nor-4-androstene-3,17-dione
- Estrenone
- Norandrostenedione
- (+)-19-Norandrost-4-ene-3,17-dione
- 19-Norandrost-4-ene-3,17-dione
- 19-nor-4-androstenedione
- 19-nor-androst-4-ene-3,17-dione
- 19-NORANDROSTENDIONE
- 19-NORANDROSTENEDIONE
- 4-ESTREN-3,17-DIONE
- 4-ESTRENE-3,17-DIONE
- dl-19-norandrost-4-ene-3,17-dione
- Estr-4-ene-3,17-dione
- Nor-4-Androstenedione
- JRIZOGLBRPZBLQ-QXUSFIETSA-N
- U90987PVU5
- Nordione
- Bolandione
- NORETHISTERONE ACETATE IMPURITY J [EP IMPURITY]
- Estra4-ene-3,17-dione
- Estra-4-ene-3,17-dione
- (+)-19-Norandrost-4-ene-3,17-dione (1mg/ml in Acetonitrile)
- SCHEMBL868884
- d-19-Norandrost-4-ene-3,17-dione
- 4-OESTREN-3,17-DIONE
- DTXSID50862392
- Q-102802
- NS00010376
- NORETHISTERONE IMPURITY B [EP IMPURITY]
- (+)-19-NORANDROST-4-EN-3,17-DIONE
- 4-OESTRENDIONE
- Norandrostenedione (19-Norandrost-4-ene-3,17-dione) 1.0 mg/ml in Acetonitrile
- EINECS 211-995-8
- PD008864
- (8R,9S,10R,13S,14S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- UNII-U90987PVU5
- 19-norandrost-4-en-3,17-dione
- 734-32-7
- Q4557695
- CHEBI:34187
- 4-NORENDIONE
- 19-Norandrostene-3,17-dione
- NSC-12164
- .DELTA.4-Estrene-3,17-dione
- DB01434
- Estra-4-en-3,17-dione(19-nor ad)
- NSC12164
- 19-Nor-androstene-4-ene-3,17-dione
- NSC 12164
- delta4-Estrene-3,17-dione
- AKOS015896166
- 3,17-Dioxo-19-norandrost-4-ene
- 19-Norandrost-4-en-3,17-dione (8.beta.,9.alpha.,10.beta.)
- Norandrostenedione (19-Norandrost-4-ene-3,17-dione)
- (+)-Estr-4-ene-3,17-dione
- 4-NORENDION
- 19-NOR-4-ANDROSTENE-3,17-DION
- (3aS,3bR,9aR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- delta,4-Estrene-3,17-dione
- 19-Norandrost-4-ene-3,17-dione (Estr-4-ene-3,17-dione)
- 19-nor-A-dione
- (1S,2R,10R,11S,15S)-15-methyltetracyclo(8.7.0.02,?.011,1?)heptadec-6-ene-5,14-dione
- 19-Norandrost-4-en-3,17-dione (8beta,9beta,10alpha)
- NORETHISTERONE ACETATE IMPURITY J (EP IMPURITY)
- DTXCID601334157
- 19-Norandrost-4-en-3,17-dione (8beta,9alpha,10beta)
- (1S,2R,10R,11S,15S)-15-methyltetracyclo[8.7.0.02,?.011,1?]heptadec-6-ene-5,14-dione
- 19-Norandrost-4-ene-3,17-dione 100 microg/mL in Acetonitrile
- 19-Norandrost-4-en-3,17-dione (8.beta.,9.beta.,10.alpha.)
- NORETHISTERONE IMPURITY B (EP IMPURITY)
- 19-Norandrostenedione
-
- MDL: N189194
- Inchi: 1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1
- InChI Key: JRIZOGLBRPZBLQ-QXUSFIETSA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@H]3CCC(C=C3CC[C@@H]21)=O
Computed Properties
- Exact Mass: 272.17800
- Monoisotopic Mass: 272.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- Surface Charge: 0
- XLogP3: 2.6
Experimental Properties
- Color/Form: Powder
- Density: 1.13
- Melting Point: 169-172°C
- Boiling Point: 433.4 °C at 760 mmHg
- Flash Point: 433.4 °C at 760 mmHg
- Refractive Index: 1.556
- PSA: 34.14000
- LogP: 3.69730
- Solubility: Not determined
19-Norandrostenedione Security Information
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: S16; S26; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R11
19-Norandrostenedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80486-5mg |
Norandrostenedione |
734-32-7 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829936-1g |
Norandrostenedione |
734-32-7 | 98% | 1g |
¥102.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829936-5g |
Norandrostenedione |
734-32-7 | 98% | 5g |
¥285.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829936-25g |
Norandrostenedione |
734-32-7 | 98% | 25g |
¥738.00 | 2022-10-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N51740-5g |
Norandrostenedione |
734-32-7 | 97% | 5g |
¥358.0 | 2023-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N51740-1g |
Norandrostenedione |
734-32-7 | 97% | 1g |
¥138.0 | 2023-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N51740-25g |
Norandrostenedione |
734-32-7 | 97% | 25g |
¥1008.0 | 2023-04-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829936-100g |
Norandrostenedione |
734-32-7 | 98% | 100g |
¥2,599.00 | 2022-10-10 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80486-20mg |
Norandrostenedione |
734-32-7 | 98.0% | 20mg |
¥300 | 2023-09-19 |
19-Norandrostenedione Suppliers
19-Norandrostenedione Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrogens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrane steroids Estrogens and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on 19-Norandrostenedione
Professional Introduction to Compound with CAS No. 734-32-7 and Product Name: 19-Norandrostenedione
The compound with the CAS number 734-32-7 and the product name 19-Norandrostenedione represents a significant area of interest in the field of biochemical research and pharmaceutical development. This compound, chemically known as (13β)-3-hydroxy-17-keto-androst-5-en-17β-ol, is a derivative of androstenedione, a naturally occurring steroid hormone precursor. Its molecular structure and biological activity have garnered considerable attention from researchers exploring potential therapeutic applications.
19-Norandrostenedione is structurally characterized by the absence of a methyl group at the 19th carbon position compared to its parent compound, androstenedione. This modification imparts unique pharmacokinetic and pharmacodynamic properties, making it a subject of extensive investigation in both academic and industrial research settings. The compound's ability to interact with various biological pathways has led to its exploration in contexts ranging from metabolic regulation to potential applications in sports nutrition and tissue regeneration.
Recent advancements in analytical chemistry have enabled more precise characterization of 19-Norandrostenedione, allowing researchers to elucidate its metabolic pathways and interactions with target enzymes. Studies have demonstrated that this compound exhibits moderate binding affinity for the androgen receptor, though its efficacy is significantly lower than that of testosterone or other anabolic steroids. This characteristic makes it a promising candidate for developing selective androgen receptor modulators (SARMs), which are designed to target specific tissues while minimizing systemic side effects.
The pharmacological profile of 19-Norandrostenedione has been further investigated in preclinical models. Research indicates that it may play a role in enhancing muscle protein synthesis and bone density, potentially making it useful in treating conditions associated with muscle wasting or osteoporosis. Additionally, preliminary studies suggest that this compound could modulate immune function, offering therapeutic benefits in inflammatory disorders. These findings have spurred interest in exploring 19-Norandrostenedione as a lead compound for novel drug development.
In the realm of synthetic chemistry, the synthesis of 19-Norandrostenedione has been optimized through various methodologies, including stereoselective reactions and enzymatic transformations. These advancements have not only improved the yield and purity of the compound but also reduced the environmental impact of its production. The development of greener synthetic routes aligns with broader trends in pharmaceutical manufacturing aimed at sustainability and cost-effectiveness.
The regulatory landscape surrounding 19-Norandrostenedione is complex, reflecting its dual nature as both a research chemical and a substance of potential interest in performance-enhancing applications. While it is not classified as a controlled substance in many jurisdictions, its use remains subject to regulatory oversight due to concerns about misuse. Manufacturers and researchers must navigate these regulations carefully to ensure compliance while advancing scientific understanding.
Future research directions for 19-Norandrostenedione include exploring its potential as an endocrine disruptor or as a biomarker for certain physiological conditions. The compound's unique structural features make it an attractive model for studying steroid hormone interactions at the molecular level. Additionally, investigating its effects on non-genomic signaling pathways could provide insights into broader mechanisms of steroid action beyond traditional receptor-mediated processes.
The integration of computational modeling and high-throughput screening technologies has accelerated the discovery process for compounds like 19-Norandrostenedione. These tools allow researchers to predict biological activity, optimize molecular structure, and identify novel derivatives with enhanced properties. Such innovations are critical for translating basic research findings into viable therapeutic candidates efficiently.
The safety profile of 19-Norandrostenedione remains an area of active investigation. While acute toxicity studies suggest that the compound is relatively well-tolerated at moderate doses, long-term effects require further study. Chronic exposure studies are essential for understanding potential risks associated with prolonged use, particularly in contexts where the compound might be administered repeatedly over extended periods.
Collaborative efforts between academia and industry are crucial for advancing knowledge about 19-Norandrostenedione. Such partnerships facilitate the sharing of resources, expertise, and data, ultimately accelerating the pace of discovery. By fostering interdisciplinary collaboration, researchers can address complex questions more effectively and translate findings into practical applications that benefit human health.
734-32-7 (19-Norandrostenedione) Related Products
- 100071-99-6(Gon-4-ene-11-carboxaldehyde, 13-ethyl-3,17-dioxo-, (11b)-)
- 100092-93-1(Estr-4-ene-11-carboxaldehyde, 3,17-dioxo-, (11b)-)
- 1424-09-5(Pregn-4-ene-3,20-dione,16-methyl-, (16b)-)
- 64647-69-4(CHOLEST-5-EN-7-ONE, 4,4-DIMETHYL-)
- 159813-67-9(Ergosta-7,22-diene-3,6-dione,(5a,22E)-)
- 100071-38-3(Estr-4-ene-3,11,17-trione, 7-methyl-, (7a)-)
- 61743-88-2(ANDROST-4-ENE-3,17-DIONE, 16,16-DI-2-PROPENYL-)
- 82937-91-5(ESTR-4-ENE-3,17-DIONE, 10-(2-PROPENYL)-)
- 77522-37-3(CHOLEST-4-ENE-3,22-DIONE)
- 61743-90-6(ANDROST-4-ENE-3,17-DIONE, 16,16-DIBUTYL-)